molecular formula C11H8N2 B13954310 Imidazo[4,5,1-jk][1]benzazepine CAS No. 437-77-4

Imidazo[4,5,1-jk][1]benzazepine

Cat. No.: B13954310
CAS No.: 437-77-4
M. Wt: 168.19 g/mol
InChI Key: XHKJGWCTSXQWFH-UHFFFAOYSA-N
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Description

Imidazo4,5,1-jkbenzazepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo4,5,1-jkbenzazepine typically involves the cyclization of functional derivatives of benzazepines. One common method includes the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines using N-iodo(bromo)succinimide in acetonitrile at room temperature . This method provides high yields and is operationally simple.

Industrial Production Methods: Industrial production methods for Imidazo4,5,1-jkbenzazepine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazo4,5,1-jkbenzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-iodo(bromo)succinimide are used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Imidazo4,5,1-jkbenzazepine, which can be further utilized in different applications.

Scientific Research Applications

Imidazo4,5,1-jkbenzazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo4,5,1-jkbenzazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Imidazo4,5,1-jkbenzazepine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]benzazepines: These compounds also feature a fused imidazole and benzazepine ring system but differ in the position of the imidazole ring fusion.

    Benzodiazepines: While structurally different, benzodiazepines share some pharmacological properties with Imidazobenzazepine, such as their use in treating anxiety and insomnia.

Uniqueness: Imidazo4,5,1-jkbenzazepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

437-77-4

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1,3-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C11H8N2/c1-2-7-13-8-12-10-6-3-5-9(4-1)11(10)13/h1-8H

InChI Key

XHKJGWCTSXQWFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C2)N=CN3C=C1

Origin of Product

United States

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